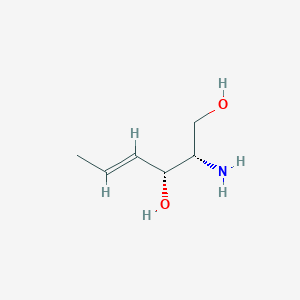
C6-Sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C6-Sphingosine, also known as N-Hexanoylsphingosine, is a bioactive sphingolipid that plays a crucial role in cellular signaling and regulation. It is a synthetic analog of naturally occurring sphingosine, which is a key component of sphingolipids found in cell membranes. Sphingolipids are essential for maintaining the structural integrity of cell membranes and are involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C6-Sphingosine can be synthesized through several methods. One common approach involves the acylation of sphingosine with hexanoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the sphingosine and hexanoic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
C6-Sphingosine undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
- Sphingosine-1-phosphate (S1P)
- Dihydrosphingosine
- Various substituted sphingosine derivatives
Wissenschaftliche Forschungsanwendungen
C6-Sphingosine has a wide range of applications in scientific research:
- Chemistry : It is used as a model compound to study sphingolipid metabolism and signaling pathways .
- Biology : this compound is employed in cell culture studies to investigate its effects on cell growth, differentiation, and apoptosis .
- Medicine : It has potential therapeutic applications in cancer treatment, as it can induce apoptosis in cancer cells .
- Industry : this compound is used in the development of sphingolipid-based nanotherapeutics for drug delivery .
Wirkmechanismus
C6-Sphingosine exerts its effects by modulating various cellular signaling pathways. It can be phosphorylated to form sphingosine-1-phosphate (S1P), which binds to specific G-protein-coupled receptors (GPCRs) on the cell surface. This binding activates downstream signaling pathways involved in cell proliferation, survival, and migration . Additionally, this compound can induce apoptosis by disrupting mitochondrial function and activating caspases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sphingosine
- Dihydrosphingosine
- Sphingosine-1-phosphate (S1P)
- C6-NBD-ceramide
Uniqueness
C6-Sphingosine is unique due to its synthetic nature and specific acyl chain length, which allows for targeted studies on sphingolipid metabolism and signaling. Unlike natural sphingosine, this compound can be easily modified to create various derivatives for research purposes .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
(E,2S,3R)-2-aminohex-4-ene-1,3-diol |
InChI |
InChI=1S/C6H13NO2/c1-2-3-6(9)5(7)4-8/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+/t5-,6+/m0/s1 |
InChI-Schlüssel |
NEMDEAKTUXYLHL-KFBNRENSSA-N |
Isomerische SMILES |
C/C=C/[C@H]([C@H](CO)N)O |
Kanonische SMILES |
CC=CC(C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




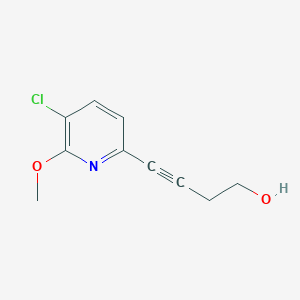

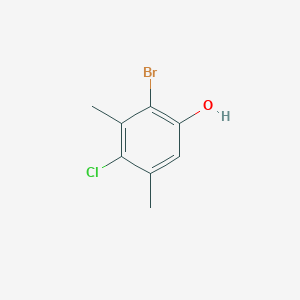
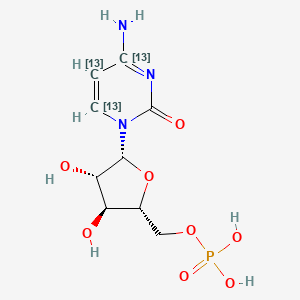
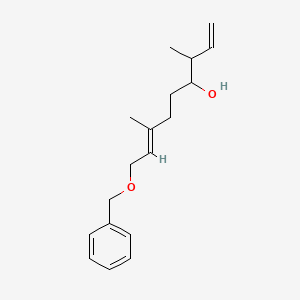

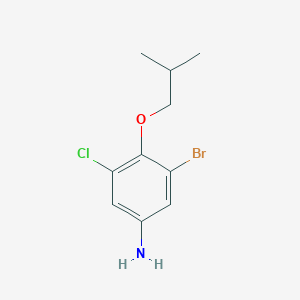
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
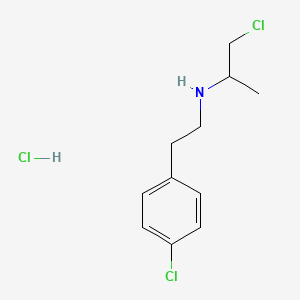
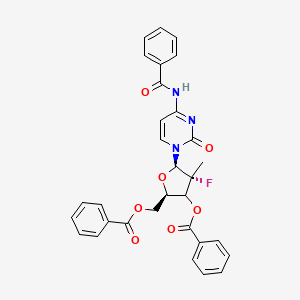
![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)

